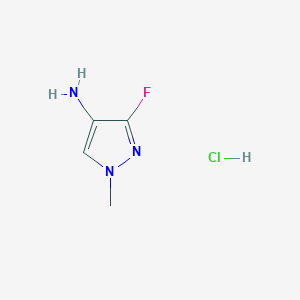

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a pyrazole ring, with the hydrochloride salt form enhancing its solubility and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylation: The methyl group is introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

Electrophilic Fluorination: Selectfluor, NFSI.

Methylation: Methyl iodide, dimethyl sulfate, potassium carbonate.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed

Substituted Pyrazoles: Formed through substitution reactions.

Amines and Oxides: Formed through reduction and oxidation reactions, respectively.

Coupled Products: Formed through coupling reactions with various organic fragments.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Uses:

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride has been investigated for its potential in treating neurological disorders. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests that it may enhance cholinergic signaling, making it a candidate for managing conditions like Alzheimer's disease.

Case Study:

In a study focusing on cholinesterase inhibitors, compounds similar to 3-Fluoro-1-methylpyrazol-4-amine were shown to significantly improve cognitive function in animal models. The study highlighted the compound's efficacy in enhancing memory retention and learning capabilities through its action on cholinergic pathways.

Biological Research

Biological Activity:

The compound exhibits biological activity through its interaction with specific molecular targets. It has been noted for its potential as an agonist or antagonist at various receptors, particularly muscarinic acetylcholine receptors. This interaction is crucial for modulating neurotransmitter systems involved in cognition and memory.

Table 1: Biological Activity of 3-Fluoro-1-methylpyrazol-4-amine

Industrial Applications

Chemical Synthesis:

this compound serves as a building block in the synthesis of complex organic molecules and specialty chemicals. Its unique fluorinated structure makes it valuable for developing new pharmaceuticals and agrochemicals .

Case Study:

A recent investigation into the use of this compound in synthesizing novel pyrazole derivatives demonstrated its utility as an intermediate in producing compounds with enhanced biological activity. The study reported high yields and efficiency in the synthesis process, highlighting its industrial relevance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Studies have shown that modifications to the pyrazole ring can significantly affect its biological activity and selectivity towards specific targets .

Table 2: Structure-Activity Relationship Insights

Mécanisme D'action

The mechanism of action of 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological molecules. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methoxy-1-methylpyrazol-4-amine;hydrochloride

- 3-Chloro-1-methylpyrazol-4-amine;hydrochloride

- 3-Bromo-1-methylpyrazol-4-amine;hydrochloride

Uniqueness

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Activité Biologique

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a fluorine atom at the 3-position and a methyl group at the 1-position. The presence of the fluorine atom enhances binding affinity and selectivity towards biological targets, while the pyrazole structure provides a stable scaffold for interactions with proteins and enzymes.

The mechanism of action involves the interaction of this compound with specific molecular targets, including enzymes and receptors. The fluorine atom increases the compound's binding affinity, allowing it to inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown promising results against various pathogens, including Plasmodium falciparum, the causative agent of malaria. The incorporation of halogen substituents has been linked to enhanced antimalarial activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that pyrazole derivatives can exhibit cytotoxicity against several cancer cell lines, including HCT116 and MCF-7. For example, one study reported that a related pyrazole derivative showed IC50 values of 1.1 µM against HCT116 cells, indicating strong cytotoxic effects .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimalarial | PfATP4 (Na+-ATPase) | EC50 0.014 µM | |

| Anticancer | HCT116 (Colon cancer) | IC50 1.1 µM | |

| Enzyme Inhibition | Various enzymes | Varies by target |

Case Study: Antimalarial Activity

In a high-throughput screening study targeting P. falciparum, researchers identified several pyrazole compounds with moderate antimalarial activity. The study highlighted that specific modifications in the pyrazole structure, such as methylation at certain nitrogen positions, significantly enhanced potency against resistant strains .

Applications in Drug Development

This compound is being investigated for its potential therapeutic applications in drug development. Its ability to inhibit specific enzymes makes it a candidate for treating diseases like malaria and various cancers. Furthermore, its structural characteristics allow for modifications that can improve pharmacokinetic profiles and metabolic stability .

Propriétés

IUPAC Name |

3-fluoro-1-methylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c1-8-2-3(6)4(5)7-8;/h2H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVYGPLMCRHXNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.